Product packaging for Molybdenum octacyanide(Cat. No.:CAS No. 17456-18-7)

Molybdenum octacyanide

Cat. No.: B1213912
CAS No.: 17456-18-7
M. Wt: 304.1 g/mol
InChI Key: NBGVJDDKPHCFFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molybdenum octacyanide, typically encountered as the [Mo(IV)(CN)₈]⁴⁻ anion, is a versatile inorganic complex serving as a critical building block in advanced materials science. Its primary research value lies in its ability to form intricate cyanide-bridged coordination polymers and multidimensional frameworks with various metal cations, particularly lanthanides. This utility is demonstrated in neutral three-dimensional molecular frameworks formed with rare-earth metals like Erbium (Er) and Europium (Eu), which exhibit an unprecedented structure type with seven different nodal points . In these architectures, the this compound anion can display a unique bridging mode, with five of its eight cyanide groups connecting to neighboring metal centers, facilitating the creation of robust and porous networks . Researchers exploit this compound to develop novel functional materials for potential applications in molecular magnetism and molecular electronics, a field focused on the chemical design and manipulation of materials with controlled properties . Furthermore, the molybdenum-thiocyanate complex finds application in analytical chemistry, serving as the basis for sensitive spectrophotometric methods to determine molybdenum concentrations, as seen in the analysis of dental alloys . This product, this compound, is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8MoN8-8 B1213912 Molybdenum octacyanide CAS No. 17456-18-7

Properties

CAS No.

17456-18-7

Molecular Formula

C8MoN8-8

Molecular Weight

304.1 g/mol

IUPAC Name

molybdenum;octacyanide

InChI

InChI=1S/8CN.Mo/c8*1-2;/q8*-1;

InChI Key

NBGVJDDKPHCFFE-UHFFFAOYSA-N

SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Mo]

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Mo]

Origin of Product

United States

Synthesis Methodologies for Molybdenum Octacyanide Complexes

Established Synthetic Pathways and Refinements for Molybdenum Octacyanide Production

The traditional synthesis of potassium octacyanomolybdate(IV) dihydrate, K4[Mo(CN)8]·2H2O, involves the reduction of molybdate (B1676688) (MoO42-) with potassium borohydride (B1222165) in a solution containing potassium cyanide and acetic acid. This method typically yields around 70% and is suitable for large-scale production. wikipedia.org Another established route starts from molybdenum(IV) chloride diethyl ether complex (MoCl4(Et2O)2), which circumvents the need for a reducing agent and also provides a yield of approximately 70%. wikipedia.org This alternative is particularly convenient for smaller batches, though the availability of the starting molybdenum complex can be a limiting factor. wikipedia.org

Refinements to these methods have been explored to enhance simplicity, reduce preparation time, and improve yield and purity. researchgate.net For instance, the synthesis of thallium(I) octacyanomolybdate(IV), Tl4[Mo(CN)8], has been achieved by reacting K4[Mo(CN)8]·2H2O with thallium(I) nitrate (B79036) in water. The mixture is heated to obtain a clear solution, which upon cooling yields light orange crystals with a high yield of 93%. mdpi.com

A key challenge in the synthesis of molybdenum cyanide complexes is the tendency of molybdenum to form complexes with coordination numbers greater than six. berkeley.edu However, by carefully controlling the amount of available cyanide during the complex formation, octahedral coordination of Mo(III) can be achieved, leading to the synthesis of [Mo(CN)6]3-. berkeley.edu

The following table summarizes some established synthetic pathways:

ProductStarting MaterialsReagentsYieldReference
K4[Mo(CN)8]·2H2OMoO42-KBH4, KCN, Acetic Acid~70% wikipedia.org
K4[Mo(CN)8]·2H2OMoCl4(Et2O)2KCN~70% wikipedia.org
Tl4[Mo(CN)8]K4[Mo(CN)8]·2H2OTlNO393% mdpi.com

Novel Approaches for Enhanced Yield, Purity, and Reaction Efficiency

One innovative approach involves using alternative starting materials. For example, a novel synthetic route for octacyanidomolybdate(IV) has been reported using MoCl5 as the starting material, which significantly improves the synthesis in terms of simplicity, preparation time, yield, and purity. researchgate.net

Another area of development is the use of advanced techniques like continuous-flow microreaction technology. This technology offers efficient heat transfer and rapid mixing, allowing for greater control over reaction conditions and safer operation. While not yet specifically detailed for this compound in the provided context, its application in other complex syntheses suggests potential for future development in this area.

Recent research has also demonstrated a breakthrough in the synthesis of 2D molybdenum disulfide (MoS2) using atomic layer deposition (ALD). This method utilizes di-tert-butyl disulfide (TBDS) as a less hazardous replacement for hydrogen sulfide (B99878), resulting in high-quality, stoichiometric films and resolving safety and cost issues associated with traditional methods. veeco.com While this applies to MoS2, it highlights the ongoing innovation in molybdenum compound synthesis that could inspire new pathways for octacyanide production.

Key features of these novel approaches are summarized below:

ApproachStarting MaterialKey AdvantageReference
Alternative PrecursorMoCl5Improved simplicity, time, yield, and purity researchgate.net
Atomic Layer Deposition (for related Mo compounds)Organometallic precursor, TBDSUse of less hazardous materials, high-quality film production veeco.com

Self-Assembly Processes in the Construction of this compound Architectures

This compound complexes are valuable building blocks for constructing intricate supramolecular architectures through self-assembly processes. academie-sciences.fracademie-sciences.fr The geometry and charge of the octacyanide anion, along with the coordination preferences of the metal cations used in the assembly, are primary factors that dictate the final topology of the resulting network. academie-sciences.fr

The self-assembly of [Mo(CN)8]n- with various metal cations can lead to the formation of diverse structures, including discrete clusters and extended polymeric networks with one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) arrangements. academie-sciences.fracademie-sciences.fr For instance, the self-assembly of [Mo(CN)8]4- with [Ni(cyclam)]2+ building blocks can result in coordination networks with differing dimensionalities and topologies depending on the reaction conditions. researchgate.net Slow diffusion can produce a 3D network, while conducting the synthesis in a LiCl solution leads to a 2D honeycomb-like structure. researchgate.net

The choice of ancillary ligands also plays a crucial role in directing the self-assembly process. For example, the self-assembly of the [Mo(III)(CN)7]4– unit with Mn(II) ions in the presence of different amide ligands like N,N'-dimethylformamide (DMF) or N,N'-diethylformamide (DEF) results in two distinct 3D frameworks. researchgate.net Similarly, the use of a macrocyclic ligand with Mn(II) and the [Mo(III)(CN)7]4- anion leads to the formation of a 1D chain compound. researchgate.net

The resulting architectures are often stabilized by various interactions, including cyano-bridging, hydrogen bonds, and π–π stacking interactions. academie-sciences.fr The inherent flexibility of the octacyanometallate moiety, which can adopt different coordination geometries such as square antiprism, dodecahedron, or bicapped trigonal prism, further contributes to the structural diversity of the assembled networks. academie-sciences.frresearchgate.net

The following table provides examples of self-assembled architectures:

Molybdenum Cyanide PrecursorAssembling Metal Cation/LigandResulting ArchitectureReference
[Mo(CN)8]4-[Ni(cyclam)]2+3D diamond-like network or 2D honeycomb-like network researchgate.net
[Mo(III)(CN)7]4-Mn(II) with DMF/DEFTwo different 3D frameworks researchgate.net
[Mo(III)(CN)7]4-Mn(II) with a macrocyclic ligand1D chain compound researchgate.net
[MoIV(CN)8]4-[MnIIL(H2O)2]Cl2·4H2OPolymeric zigzag chain researchgate.net

Crystallographic and Structural Characterization of Molybdenum Octacyanide Complexes

Fundamental Coordination Geometries: Dodecahedral (D₂d), Square Antiprismatic (D₄d), and Bicapped Trigonal Prismatic (C₂ᵥ) Isomers of Molybdenum Octacyanide

The [Mo(CN)₈]ⁿ⁻ anion predominantly adopts one of three idealized coordination geometries: the dodecahedron (D₂d symmetry), the square antiprism (D₄d symmetry), or the bicapped trigonal prism (C₂ᵥ symmetry). researchgate.net The energy differences between these geometries are often small, allowing for the isolation of different isomers under varying experimental conditions. libretexts.orglibretexts.orglibretexts.org

Dodecahedral (D₂d) Geometry: This geometry can be visualized as two interpenetrating trapezoids. The eight cyanide ligands are divided into two sets, labeled A and B, with four ligands in each. The ligands in the A sites have a smaller bond angle with the central metal atom's principal axis compared to those in the B sites. The [Mo(CN)₈]⁴⁻ anion in potassium octacyanomolybdate(IV) dihydrate (K₄[Mo(CN)₈]·2H₂O) is a classic example of dodecahedral coordination. lnu.edu.uaresearchgate.net

Square Antiprismatic (D₄d) Geometry: This geometry is formed by two square faces of ligands, with one face twisted by 45 degrees relative to the other. This arrangement is common for octacyanomolybdate complexes and is considered to be slightly more stable than the dodecahedral arrangement in the absence of external constraints. cdnsciencepub.com For instance, many octacyanomolybdate salts adopt a square antiprismatic geometry. libretexts.orglibretexts.org The [Mo(CN)₈]³⁻ anion in the 4,4'-diazenediyldipyridinium salt has been reported to have a square antiprismatic structure. libretexts.orglibretexts.org

Bicapped Trigonal Prismatic (C₂ᵥ) Geometry: This geometry consists of a trigonal prism with two additional ligands capping two of the rectangular faces. This geometry is also observed in several octacyanomolybdate compounds. researchgate.netwikipedia.org For example, the Mo(IV) center in the three-dimensional cyano-bridged complex Cs₂Cu₇[Mo(CN)₈]₄·6H₂O exhibits a bicapped trigonal prismatic coordination. datapdf.com

The flexible nature of the octacyanometalate unit allows it to adopt various coordination geometries, making it a versatile building block in the construction of coordination polymers and supramolecular assemblies. researchgate.net

Single-Crystal X-ray Diffraction Studies and Elucidation of this compound Solid-State Structures

A landmark study in this field was the refinement of the crystal structure of K₄[Mo(CN)₈]·2H₂O. This compound crystallizes in the orthorhombic space group Pnma. The analysis confirmed the dodecahedral coordination geometry of the [Mo(CN)₈]⁴⁻ anion. lnu.edu.uaresearchgate.net The Mo-C bond distances in this structure range from 2.155(3) to 2.174(3) Å, and the C≡N bond lengths are between 1.147(5) and 1.160(3) Å. lnu.edu.ua

In another example, the trinuclear complex [Cu(bipy)₂]₂[Mo(CN)₈]·5H₂O·CH₃OH crystallizes in the triclinic space group P1̅. acs.org The structure consists of a central [Mo(CN)₈]⁴⁻ anion linked to two [Cu(bipy)₂]²⁺ cations.

The three-dimensional bimetallic networks of the formula [M(H₂O)₂]₂[Mo(CN)₈]·4H₂O (where M = Mn, Co) are isostructural and crystallize in the tetragonal space group I4/m. In these structures, the [Mo(CN)₈]⁴⁻ unit has a geometry close to a square antiprism. academie-sciences.fracademie-sciences.fr

Below is a table summarizing the crystallographic data for selected this compound complexes.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
K₄[Mo(CN)₈]·2H₂OOrthorhombicPnma16.6959(10)11.6090(6)8.6796(6)909090 researchgate.net
[Cu(bipy)₂]₂[Mo(CN)₈]·5H₂O·CH₃OHTriclinicP1̅11.3006(4)12.0886(5)22.9589(9)81.8079.7962.87 acs.org
[Mn(H₂O)₂]₂[Mo(CN)₈]·4H₂OTetragonalI4/m11.894(2)11.894(2)11.854(3)909090 academie-sciences.fr
Cs₂Cu₇[Mo(CN)₈]₄·6H₂OTetragonalI4/mmm7.2444(9)7.2444(9)28.417(5)909090 datapdf.com
{Ni(Me₆- libretexts.organe-N₄)}₂[W(CN)₈]·6H₂O (isostructural Mo analogue implied)MonoclinicC2/c20.370(4)13.920(3)20.910(4)9098.70(3)90 just.edu.cn

Influence of Counterions, Solvents, and Crystallographic Environment on this compound Coordination Geometry

The specific coordination geometry adopted by the [Mo(CN)₈]ⁿ⁻ anion in the solid state is highly sensitive to its environment. The size, charge, and coordinating ability of the counterions, as well as the presence and nature of solvent molecules, play a crucial role in determining the final structure through packing effects and hydrogen bonding interactions. libretexts.orglibretexts.orglibretexts.org

For instance, while the [Mo(CN)₈]⁴⁻ anion often exhibits a dodecahedral geometry in the presence of smaller counterions like K⁺, it can be induced to adopt a square antiprismatic geometry with larger, bulkier counterions. libretexts.orglibretexts.orglnu.edu.ua The tetra-n-butylammonium salt of [Mo(CN)₈]⁴⁻, for example, features a dodecahedral geometry, whereas the 4,4'-diazenediyldipyridinium salt of [Mo(CN)₈]³⁻ shows a square antiprismatic geometry. libretexts.orglibretexts.org

Solvent molecules, particularly water, can form extensive hydrogen-bonding networks with the cyanide ligands of the anion and with the counterions. mdpi.com These interactions can stabilize one geometry over another. In the structure of K₄[Mo(CN)₈]·2H₂O, the water molecules are integral to the crystal packing, forming hydrogen bonds with the nitrogen atoms of the cyanide groups. lnu.edu.ua The removal or replacement of these solvent molecules can lead to structural transformations.

Structural Distortions and Conformational Flexibility of the [Mo(CN)₈]ⁿ⁻ Anion

Even within a single idealized geometry, the [Mo(CN)₈]ⁿ⁻ anion exhibits considerable structural distortions and conformational flexibility. These deviations from perfect D₂d, D₄d, or C₂ᵥ symmetry are common and are revealed by detailed analysis of crystallographic data.

In many reported structures, the coordination polyhedron is described as "distorted." For example, in the trimeric species [(CN)₇Mo(IV)–CN–Pt(IV)(en)₂–NC–Mo(IV)(CN)₇]⁴⁻, the [Mo(CN)₈]⁴⁻ units are described as having a strongly distorted antiprismatic shape. academie-sciences.fr Similarly, in the trinuclear anion {[Mn(III)(salen)H₂O]₂[W(V)(CN)₈]}⁻ (a tungsten analogue), the octacyanometalate core has a distorted square antiprism geometry. academie-sciences.fr

This flexibility is a consequence of the low energy barriers for interconversion between the different geometries. The Mo-C-N linkages themselves can also deviate from linearity. While often close to 180°, significant bending can occur, particularly in bridged systems. In K₄[Mo(CN)₈]·2H₂O, the Mo–C≡N angles vary from 175.8(2)° to 179.4(3)°, indicating slight but measurable bending. lnu.edu.ua

The following table presents selected bond lengths and angles for the dodecahedral [Mo(CN)₈]⁴⁻ anion in K₄[Mo(CN)₈]·2H₂O, illustrating the typical range of values.

Bond/AngleAtomsLength (Å) / Angle (°)Ref.
Mo-CMo1-C12.174(3) lnu.edu.ua
Mo-CMo1-C22.155(3) lnu.edu.ua
Mo-CMo1-C32.162(3) lnu.edu.ua
Mo-CMo1-C42.164(3) lnu.edu.ua
C≡NC1-N11.147(5) lnu.edu.ua
C≡NC2-N21.160(3) lnu.edu.ua
C≡NC3-N31.154(4) lnu.edu.ua
C≡NC4-N41.151(4) lnu.edu.ua
Mo-C-NMo1-C1-N1179.4(3) lnu.edu.ua
Mo-C-NMo1-C2-N2175.8(2) lnu.edu.ua

This inherent flexibility is a key feature of octacyanomolybdate chemistry, enabling the anion to adapt to a wide variety of steric and electronic environments imposed by different counterions and framework connectivities.

Structural Analysis of Derivatives and Bridged this compound Systems

The cyanide ligands of the [Mo(CN)₈]ⁿ⁻ anion are excellent bridges, capable of coordinating to other metal centers through their terminal nitrogen atoms. This property has been extensively exploited to construct a vast array of polynuclear complexes and multidimensional coordination polymers with interesting magnetic and photomagnetic properties.

In these bridged systems, the octacyanomolybdate unit can act as a multidentate ligand, connecting to one, two, or more metal centers. The connectivity can lead to discrete molecules, one-dimensional chains, two-dimensional layers, or three-dimensional frameworks.

Discrete Trinuclear Complexes: An example is [Cu(bipy)₂]₂[Mo(CN)₈], where a central [Mo(CN)₈]⁴⁻ anion is linked to two [Cu(bipy)₂]²⁺ cations via two of its cyanide ligands. acs.org Another example is the heterotrinuclear complex [Ni(en)₂(H₂O)]₂[Mo(CN)₈], where two [Ni(en)₂(H₂O)]²⁺ units are bridged by the molybdenum complex. acs.org

One-Dimensional Chains: In the heterotrimetallic complex [Mn(II)(dpop)][Mn(II)(dpop)(H₂O)][(NC)₇Mo(IV)-CN-Pt(IV)(NH₃)₄-NC-Mo(IV)(CN)₇], the bimetallic Mo-Pt-Mo units are linked by [Mn(II)(dpop)] complexes to form one-dimensional chains. acs.org

Two- and Three-Dimensional Networks: The reaction of [Mo(CN)₈]⁴⁻ with simple metal aquo ions often leads to extended networks. In {[Mn(II)(DMF)₄]₃[Mo(V)(CN)₈]₂}n, the molybdenum centers link multiple manganese units to form a two-dimensional network. researchgate.net A three-dimensional framework is seen in Cs₂Cu₇[Mo(CN)₈]₄·6H₂O, where the Mo(IV) ion links five Cu(I) ions and three Cu(II) ions through its cyanide ligands. datapdf.com

The structural parameters of the bridging cyanide ligands are of particular interest. The M-N-C angle is often significantly bent, a deviation from the typically linear arrangement in terminal cyanides. For example, in a Ni(II)-Mo(IV) bridged complex, the Ni–N–C angles were found to be 151.3(4)° and 158.4(4)°. just.edu.cn

The table below provides structural details for a representative bridged system.

ComplexBridging UnitMo-C (Å)C-N (Å)M'-N (Å)Mo-C-N (°)C-N-M' (°)Ref.
[Ni(en)₂(H₂O)]₂[Mo(CN)₈]Mo-C-N-Ni2.168-2.1781.159(8)---175.4(6)170.1(5)
{Ni(Me₆- libretexts.organe-N₄)}₂[W(CN)₈] (W analogue)W-C-N-Ni~2.158~1.138---172.8-179.0151.3-158.4 just.edu.cn
{[Mn(III)(salen)H₂O]₂[W(V)(CN)₈]}⁻ (W analogue)W-C-N-Mn2.151(7)---------bent researchgate.net

The structural versatility of the octacyanomolybdate anion, combined with its ability to form stable bridges, makes it a cornerstone in the design and synthesis of functional molecular materials.

Electronic Structure and Spectroscopic Investigations of Molybdenum Octacyanide

Quantum Chemical Approaches to Molybdenum Octacyanide Electronic Structure

Theoretical chemistry provides powerful tools to model and interpret the electronic structure of complex molecules like this compound. Various computational methods have been employed to gain insights into its molecular orbitals, energy levels, and electronic transitions.

Density Functional Theory (DFT) has become a versatile and widely used method for investigating the electronic structure of many-body systems, including transition metal complexes. wikipedia.org Its application to molybdenum-containing systems has provided valuable insights into their properties. rsc.orgrsc.orgnih.gov DFT calculations are instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties, offering a balance between computational cost and accuracy. wikipedia.orgmdpi.com

In the context of this compound, DFT studies can elucidate the nature of the metal-ligand bonding, the distribution of electron density, and the energies of the molecular orbitals. These calculations are crucial for interpreting experimental data and for predicting the behavior of these complexes in various chemical environments. mdpi.com

For a more rigorous treatment of electron correlation effects, particularly in excited states, ab initio methods such as the Complete Active Space Self-Consistent Field (CASSCF) and the second-order perturbation theory (CASPT2) are employed. molpro.netmolcas.orgmolcas.org These multiconfigurational approaches are essential for accurately describing the electronic spectra and potential energy surfaces of transition metal complexes.

State-of-the-art CASSCF and CASPT2 calculations have been performed on the octacyanomolybdate(V) ion, [Mo(CN)₈]³⁻. These studies have been instrumental in assigning the observed electronic transitions in its experimental spectrum. Assuming a triangular dodecahedral geometry for the complex provides a convincing correlation between theoretical predictions and experimental observations. The calculations reveal that the absorption bands are due to low-lying charge-transfer transitions. Furthermore, the molecular orbitals calculated show weak π-interactions between the metal and the ligands compared to much stronger σ-interactions.

Ligand Field Theory (LFT) and Molecular Orbital (MO) theory are fundamental concepts in understanding the electronic structure of coordination compounds. libretexts.org LFT provides a framework for describing the splitting of the metal d-orbitals under the influence of the surrounding ligands. libretexts.org

Ab Initio Methods (e.g., CASPT2, RHF, CASSCF) for this compound

Electronic Absorption Spectroscopy of this compound (UV-Vis)

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a primary experimental technique for probing the electronic transitions in molecules. ethz.ch The spectrum of this compound reveals characteristic bands that can be assigned to different types of electronic excitations.

Metal-to-Ligand Charge Transfer (MLCT) transitions involve the excitation of an electron from a metal-centered orbital to a ligand-centered orbital. libretexts.orglibretexts.orgcareerendeavour.com In the case of this compound complexes, these transitions are typically intense and are observed at higher energies in the UV-Vis spectrum.

For the [Mo(CN)₈]⁴⁻ and the analogous [W(CN)₈]⁴⁻ complexes, high-energy experimental bands appearing above 40,000 cm⁻¹ have been assigned to MLCT transitions. researchgate.netresearchgate.net The intense bands observed above 3.6 μm⁻¹ for Mo(IV) complexes are also interpreted as MLCT transitions. researchgate.net

Ligand-field or d-d transitions are electronic transitions between the d-orbitals of the central metal ion that have been split by the ligand field. libretexts.orglibretexts.orglibretexts.org These transitions are typically weaker than charge-transfer bands. libretexts.org

In the spectra of M(IV) octacyanide complexes, weak bands observed below 3.0 μm⁻¹ (30,000 cm⁻¹) are assigned as metal-localized ligand-field (LF) transitions. researchgate.net For the [Mo(CN)₈]⁴⁻ and [W(CN)₈]⁴⁻ complexes, all absorption bands below 40,000 cm⁻¹ are attributed to ligand-field transitions. researchgate.netresearchgate.netresearchgate.net The possibility of a dynamic equilibrium between two isomeric forms (dodecahedral and square antiprismatic) in solution has been proposed to account for all the experimental bands observed in the electronic spectrum of these octacyanocomplexes. researchgate.netresearchgate.net Weaker, unresolved absorption between 3.0 and 3.6 μm⁻¹ for the M(V) ions are also suggested to be LF transitions. researchgate.net

Complex Ion Transition Type **Energy Range (cm⁻¹) **Assignment
[Mo(CN)₈]⁴⁻Ligand-Field (d-d)< 40,000Transitions within the split d-orbitals. researchgate.netresearchgate.net
[Mo(CN)₈]⁴⁻MLCT> 40,000Metal-to-ligand charge transfer. researchgate.netresearchgate.net
[Mo(CN)₈]³⁻Ligand-Field (d-d)30,000 - 36,000Weaker, unresolved absorption bands. researchgate.net
[Mo(CN)₈]³⁻Charge Transfer-All absorption bands assigned to low-lying charge-transfer transitions.

Characterization of Metal-to-Ligand Charge Transfer (MLCT) Transitions in this compound Complexes

Electron Paramagnetic Resonance (EPR) Spectroscopy Studies of this compound

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is an indispensable tool for studying paramagnetic metal complexes, providing detailed information about the electronic environment of the metal center.

The octacyanomolybdate anion can exist in two primary oxidation states: [Mo(CN)₈]⁴⁻ and [Mo(CN)₈]³⁻. In [Mo(CN)₈]⁴⁻, molybdenum is in the +4 oxidation state (Mo(IV)) with a d² electronic configuration. In a low-spin, eight-coordinate environment, these electrons are paired, rendering the complex diamagnetic and therefore EPR silent.

Conversely, the [Mo(CN)₈]³⁻ anion contains molybdenum in the +5 oxidation state (Mo(V)), which has a d¹ electronic configuration. rsc.org This single unpaired electron makes the complex paramagnetic and thus EPR active. rsc.orgresearchgate.net The ESR spectrum of [Mo(CN)₈]³⁻ in solution typically consists of a single, sharp line, as expected for a d¹ system with no hyperfine interaction from the naturally abundant, spin-zero ⁹⁶Mo isotope. rsc.orgresearchgate.net However, when the complex is prepared using cyanide ligands enriched with the ¹³C isotope (which has a nuclear spin, I = 1/2), the spectrum resolves into nine distinct lines. rsc.orgresearchgate.net This hyperfine splitting arises from the interaction of the unpaired electron's magnetic moment with the nuclear spins of the eight equivalent carbon atoms surrounding the molybdenum center, confirming the delocalization of the unpaired electron onto the cyanide ligands. researchgate.net

EPR studies have also been instrumental in elucidating the geometry of the [Mo(CN)₈]³⁻ ion in different phases. The g-tensor values, which are sensitive to the symmetry of the ligand field, show significant variation between the solid state and solution. This has been interpreted as evidence for a change in the coordination geometry of the anion. In the solid state, such as in K₄[Mo(CN)₈], the anion is believed to adopt a dodecahedral (D₂d) structure. In contrast, in frozen glycerine solutions, the EPR parameters are consistent with a more symmetric square antiprismatic (D₄d) geometry. rsc.org

Table 1: Anisotropic g-Tensor Values for the [Mo(CN)₈]³⁻ Ion in Different Environments
EnvironmentAssumed Geometryg₁g₂g₃Reference
Trapped in K₄[Mo(CN)₈]·2H₂O crystalDodecahedral (D₂d)1.9941.9751.963 rsc.org
Frozen Glycerine SolutionSquare Antiprismatic (D₄d)1.9861.9862.002 rsc.org

Vibrational Spectroscopy (Infrared and Raman) for this compound Structural Correlations

A key application of vibrational spectroscopy in this context is the differentiation between the Mo(IV) and Mo(V) oxidation states. The oxidation of [Mo(CN)₈]⁴⁻ to [Mo(CN)₈]³⁻ involves the removal of an electron from a metal-based d-orbital. This increases the effective nuclear charge of the molybdenum, leading to stronger back-bonding from the metal to the π* orbitals of the cyanide ligands. This strengthening of the Mo-C bond is accompanied by a slight weakening of the C≡N bond, but the dominant effect on the C≡N stretching frequency is the change in the electrostatic environment and metal-ligand covalency. Consequently, the ν(C≡N) frequency increases upon oxidation from Mo(IV) to Mo(V). niscpr.res.in

For instance, the IR spectrum of K₄[Mo(CN)₈] shows a strong ν(C≡N) band around 2090 cm⁻¹, whereas for K₃[Mo(CN)₈], this band shifts to a higher frequency of approximately 2135 cm⁻¹. niscpr.res.in

Table 2: Comparison of C≡N Stretching Frequencies for Octacyanomolybdate Complexes
CompoundMolybdenum Oxidation Stateν(C≡N) (cm⁻¹)Reference
K₄[Mo(CN)₈]Mo(IV)2090 niscpr.res.in
K₃[Mo(CN)₈]Mo(V)2135 niscpr.res.in

Furthermore, the number and activity (IR vs. Raman) of the vibrational bands can be used to deduce the point group symmetry of the complex. acs.org For example, the Raman spectra of solid K₄[Mo(CN)₈]·2H₂O are in agreement with the IR spectra, supporting a dodecahedral (D₂d) structure for the anion in the crystal lattice. rsc.org However, the spectra of aqueous solutions show differences, suggesting a change in structure to the more symmetrical square antiprism (D₄d). rsc.org The simplicity of the IR spectra for several octacyanomolybdate(IV) salts is also consistent with the high symmetry of a dodecahedral structure. niscpr.res.in

X-ray Absorption Spectroscopy (XAS) for this compound Oxidation States

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that probes the electronic structure and local coordination environment of an absorbing atom. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum, within about 50 eV of the absorption edge, is particularly sensitive to the formal oxidation state and geometry of the absorbing element.

For molybdenum, both the K-edge (~20,000 eV) and the L-edges (L₃ at ~2,520 eV, L₂ at ~2,625 eV) can be utilized. The L-edges, which correspond to the excitation of a 2p core electron to unoccupied 4d orbitals (2p → 4d), are often more sensitive to the oxidation state and d-orbital splitting than the K-edge. researchgate.netnih.gov

A fundamental principle of XANES is that the energy of the absorption edge shifts to higher values as the formal oxidation state of the absorbing atom increases. This "chemical shift" occurs because a higher oxidation state implies a greater effective nuclear charge experienced by the core electrons, thus requiring more energy to excite them. Therefore, it is expected that the Mo L-edge of [Mo(CN)₈]³⁻ (Mo(V)) would be shifted to a higher energy relative to that of [Mo(CN)₈]⁴⁻ (Mo(IV)).

While direct comparative XAS studies on the [Mo(CN)₈]⁴⁻/[Mo(CN)₈]³⁻ pair are not widely reported, studies on related cyanomolybdate complexes illustrate the technique's utility. For example, XAS spectra at the Mo L₂,₃-edges were used to study the photochemistry of the heptacyanomolybdate(III) complex, K₄[Mo(CN)₇]·2H₂O. chemrxiv.org The XANES spectrum of the initial Mo(III) species showed distinct features at the Mo L-edge. Upon photo-irradiation, which caused a change in the molybdenum's coordination and spin state, significant changes in the intensity and position of the XAS features were observed. chemrxiv.org This demonstrates the high sensitivity of Mo L-edge XAS to changes in the electronic configuration and local structure of the molybdenum center.

This same principle allows for the differentiation of the Mo(IV) and Mo(V) states in the octacyanide complex. The removal of a d-electron in going from [Mo(CN)₈]⁴⁻ to [Mo(CN)₈]³⁻ would not only cause a chemical shift of the main absorption edge to higher energy but would also alter the intensity and shape of pre-edge features, which are related to the number of vacancies in the 4d orbitals. By comparing the XANES spectra of the two complexes to each other and to molybdenum reference compounds of known oxidation states, a definitive assignment of the Mo oxidation state in each complex can be achieved.

Magnetic Properties and Phenomena in Molybdenum Octacyanide Systems

Intrinsic Magnetism and Spin States of the Molybdenum Center in Octacyanide Complexes

The magnetic behavior of molybdenum octacyanide complexes is fundamentally determined by the oxidation state and coordination geometry of the molybdenum ion. In its most common form, the octacyanomolybdate(IV) anion, [Mo(CN)₈]⁴⁻, the molybdenum ion has a 4d² electronic configuration. In a typical square antiprismatic or dodecahedral geometry, these two d-electrons are paired in the lowest energy orbital, resulting in a diamagnetic ground state with a total spin S=0. mdpi.comesrf.euacademie-sciences.fr Consequently, compounds containing isolated [Mo(CN)₈]⁴⁻ anions generally exhibit paramagnetic behavior solely due to the presence of other magnetic metal ions in the crystal lattice, with negligible magnetic interactions transmitted through the diamagnetic molybdenum center. rsc.orgacs.org

However, the molybdenum center in octacyanide complexes can be induced to exhibit magnetism. One notable phenomenon is the photo-induced conversion from a diamagnetic (S=0) to a paramagnetic (S=1) state. esrf.eu This light-induced excited spin state trapping (LIESST) effect has been observed in various molybdenum(IV) octacyanide compounds. rsc.orgresearchgate.net For instance, in a molybdenum-zinc complex, irradiation with light can trigger a spin transition, creating a metastable high-spin state. rsc.orgresearchgate.net X-ray magnetic circular dichroism (XMCD) studies have directly confirmed the formation of spin density on the Mo(IV) ion upon irradiation. esrf.eu The application of sum rules to the isotropic spectra indicated no change in the molybdenum oxidation state, supporting the assignment of the photo-induced state as a high-spin Mo(IV) (S=1) species. esrf.eu

In contrast, the octacyanomolybdate(V) anion, [Mo(CN)₈]³⁻, contains a Mo(V) ion with a 4d¹ configuration, rendering it inherently paramagnetic with a spin of S=1/2. This paramagnetic nature is a key ingredient in the construction of molecule-based magnets with long-range magnetic ordering.

Exchange Interactions in Polynuclear and Extended this compound Systems

The cyanide ligands in this compound complexes are excellent mediators of magnetic exchange interactions between the molybdenum center and adjacent metal ions (M'). The nature and strength of this exchange coupling, which can be ferromagnetic (aligning spins parallel) or antiferromagnetic (aligning spins antiparallel), depend on several factors including the identity of M', the specific d-orbitals involved, and the geometry of the Mo-CN-M' bridge.

The octacyanometalate building blocks, with their 4d and 5d orbitals, offer enhanced superexchange efficiency due to the greater diffuseness and radial distribution of these orbitals compared to 3d orbitals. scispace.com This can lead to substantial magnetic coupling. For example, in a one-dimensional chain compound containing Tb(III) and Mo(V) ions, a ferromagnetic intrachain interaction (J/kB = 3.6 K) was observed, demonstrating that the cyanido bridge can mediate significant ferromagnetic superexchange between d and f ions. scispace.com

In systems containing diamagnetic [Mo(CN)₈]⁴⁻, the magnetic interactions are primarily between the other metal ions present in the structure. For instance, in a compound with [Mn(salen)]₂ dinuclear subunits linked by [Mo(CN)₈]⁴⁻, a weak ferromagnetic interaction was observed between the Mn(III) centers through the diamagnetic spacer. acs.org Conversely, when paramagnetic [Mo(CN)₈]³⁻ or [Mo(CN)₇]⁴⁻ are used, strong exchange interactions can be established. For example, significant antiferromagnetic coupling occurs between Mo(III) and Mn(II) ions. rsc.org Theoretical predictions, supported by experimental results, have suggested that Mo(III)-CN-V(II) linkages can lead to extremely strong antiferromagnetic superexchange interactions. researchgate.net

The geometry of the cyanide bridge plays a crucial role. Bent Mo-C-N-M' linkages, which are common in these systems, influence the strength of the exchange interaction. nju.edu.cn In three-dimensional bimetallic networks of the type [M(CN)₈]⁴⁻ with Mn(II), the presence of a single unpaired electron on the metal in the octacyanide complex (as in the case of Nb(IV) which is isoelectronic with Mo(V)) can dramatically alter the magnetic behavior from paramagnetic to ferrimagnetic, highlighting the critical role of the exchange interaction. academie-sciences.fr

Molecular Magnetism: Single-Molecule Magnets (SMMs) and Single-Chain Magnets (SCMs) Based on this compound

The versatile coordination chemistry and magnetic properties of this compound have made it a valuable building block for the construction of molecular magnets, including Single-Molecule Magnets (SMMs) and Single-Chain Magnets (SCMs). These materials are of great interest for potential applications in high-density information storage and quantum computing.

SMMs are discrete molecules that exhibit slow relaxation of magnetization at low temperatures, a property arising from a high-spin ground state combined with significant magnetic anisotropy. Several SMMs based on octacyanometalates have been synthesized. For instance, heptacyanomolybdate has been used to create a trinuclear Mn₂Mo SMM with a notable energy barrier for magnetization reversal. nih.gov Another example includes octacyanometalate-based clusters with the formula {Co(II)₉[M(V)₆(CN)₈]₆} (where M = Mo, W), which exhibit SMM behavior. nih.gov The first cyano-bridged SMM, reported in 2002, was a MnMo₆ complex. nju.edu.cn

SCMs are one-dimensional analogues of SMMs, where slow magnetic relaxation arises from the combination of local magnetic anisotropy on the constituent metal ions and strong magnetic coupling along the chain. This compound and its derivatives have been successfully incorporated into SCMs. A Mo(III)-Mn(II) double zigzag ribbon chain, constructed from [Mo(CN)₇]⁴⁻ anions, displays SCM behavior with a high relaxation barrier of 178 K and open magnetic hysteresis loops below 5.2 K. nju.edu.cn This particular SCM can be viewed as an assembly of Mn₂Mo SMM units. nju.edu.cn The use of heptacoordinate Fe(II) complexes with [Mo(CN)₈]⁴⁻ has also led to the formation of cyano-bridged heterometallic chains. figshare.comresearchgate.net The combination of anisotropic metal ions and strong exchange interactions mediated by the cyanide bridges is a key strategy for designing high-performance SCMs. mdpi.com

Photoinduced Magnetism and Photomagnetic Effects in this compound Compounds

This compound compounds are renowned for their photomagnetic properties, where irradiation with light can induce a change in their magnetic state. This phenomenon is often reversible, allowing for the potential to switch the magnetic properties of the material on and off using light.

Several mechanisms can be responsible for the observed photomagnetism. One prominent mechanism is a photo-induced spin transition on the Mo(IV) center, as discussed in section 5.1. Irradiation with blue light at low temperatures can convert the diamagnetic [Mo(CN)₈]⁴⁻ (S=0) to a metastable paramagnetic triplet state (S=1). mdpi.comrsc.org This effect has been observed in ionic salts containing isolated [Mo(CN)₈]⁴⁻ anions, leading to long-lived photomagnetic states that can persist at temperatures well above 200 K. mdpi.comgrafiati.com

The specific photomagnetic behavior is highly dependent on the molecular structure. For instance, in a 1-D bimetallic chain, UV-light irradiation was found to cause an internal photo-oxidation of Mo(IV) to Mo(V), leading to the formation of ferrimagnetic chains. rsc.org The presence of hydrogen bonds also appears to be a key factor in facilitating this photo-oxidation. rsc.org

Magnetostructural Correlations in this compound Materials

The magnetic properties of this compound materials are intricately linked to their crystal and molecular structures. Understanding these magnetostructural correlations is crucial for the rational design of new magnetic materials with desired properties.

The dimensionality of the structure, which can range from discrete molecules (0D) to chains (1D), layers (2D), and three-dimensional (3D) networks, plays a fundamental role. The connectivity between the [Mo(CN)₈]ⁿ⁻ units and other metal centers, determined by which and how many cyanide ligands act as bridges, dictates the pathways for magnetic exchange. For example, in a trinuclear molecule where a central [Mo(CN)₈]⁴⁻ is linked to two [Cu(bipy)₂]²⁺ cations, the system behaves as a paramagnet. nih.gov In contrast, when all cyanide groups act as bridges to form an extended network, different magnetic behaviors, including photomagnetism, can emerge. nih.gov

The coordination geometry of the [Mo(CN)₈]ⁿ⁻ anion itself is also important. While often described as approximating a square antiprism or a dodecahedron, slight distortions from these ideal geometries can affect the electronic structure and, consequently, the magnetic properties. ungur.org The bond angles of the Mo-CN-M' bridges are particularly critical. Theoretical studies have shown that the bending of these angles is closely related to the strength and nature of the Mo-M' exchange interaction. nju.edu.cn

Below is a table summarizing the structural and magnetic properties of selected this compound compounds.

CompoundDimensionalityMagnetic BehaviorKey Structural Feature
[{M'(tren)}₃(μ-tren)][Mo(CN)₈]₂·solv0DPhotomagnetic (S=0 to S=1)Isolated [Mo(CN)₈]⁴⁻ anions
[Cu(bipy)₂]₂[Mo(CN)₈]·5H₂O·CH₃OH0DParamagnetic, PhotomagneticTrinuclear molecule with Mo-CN-Cu bridges
{[Mn(dpop)]₄[(dpop)Mn(H₂O)]₂[Mo(CN)₇]₃·27H₂O}ₙ2DFerrimagnetic orderingCorrugated 2D layer of [Mo(CN)₇]⁴⁻ and Mn(II)
{[(dpop)Mn(H₂O)][Mo(CN)₇][Mn(dpop)]₃[Mo(CN)₈]·29H₂O}ₙ1DSingle-Molecule Magnet behaviorLadder-like chain with mixed Mo(III)/Mo(IV)
[Mn₂Mo] SMMs0DSingle-Molecule MagnetTrinuclear Mn₂Mo units based on [Mo(CN)₇]⁴⁻
Mo-Mn Chain1DSingle-Chain MagnetDouble zigzag ribbon from [Mo(CN)₇]⁴⁻ and Mn(II)
Cu₂(H₂O)₄[Mo(CN)₈]·4H₂O3DParamagnetic, Photomagnetic3D network with all CN as bridges
[Tb(pzam)₃(H₂O)Mo(CN)₈]·H₂O1DFerromagnetic intrachain interactions1D chain of alternating Mo(V) and Tb(III)

Photochemistry and Photoreactivity of Molybdenum Octacyanide

Photoreduction and Photooxidation Processes Involving Molybdenum Octacyanide

The molybdenum center in octacyanide complexes can undergo both photoreduction and photooxidation upon irradiation, depending on the specific chemical environment and the presence of electron donors or acceptors.

Photo-induced electron transfer is a key mechanism explaining the photomagnetic properties in many octacyanomolybdate-based systems. mdpi.com In assemblies containing copper(II) ions, for instance, irradiating the {Cu(II)−NC−Mo(IV)} pair with visible light can induce a metal-to-metal charge transfer (MMCT), generating a metastable {Cu(I)−NC−Mo(V)} redox state. datapdf.com This process represents a photooxidation of the molybdenum(IV) center to molybdenum(V). datapdf.com The presence of MMCT is often characterized by specific absorption bands in the visible spectrum; for example, in certain Cu(II)-Mo(IV) complexes, bands at 432 nm and 568 nm are attributed to MMCT. datapdf.com In some bimetallic chains, such as those involving Mn(II) and Mo(IV), irreversible photo-oxidation of the Mo(IV) center has been observed. acs.org

Conversely, photoreduction processes have also been documented. In aqueous solutions, the photoreduction of the octacyanomolybdate(V) ion, [Mo(CN)₈]³⁻, involves the oxidation of water, which leads to the formation of OH radicals. usu.edu These radicals can then react further, reducing more [Mo(CN)₈]³⁻ ions and producing oxygen. usu.edu

Table 1: Photoreduction and Photooxidation in this compound Systems
ProcessSystemMechanism/ObservationSource
PhotooxidationCu(II)−Mo(IV) AssembliesMetal-to-Metal Charge Transfer (MMCT) leading to a metastable Mo(V) state. datapdf.com datapdf.com
PhotooxidationMn(II)−Mo(IV) ChainIrreversible Mo(IV) photo-oxidation. acs.org acs.org
PhotoreductionAqueous [Mo(CN)₈]³⁻Involves oxidation of water to form OH radicals, which then reduce the Mo(V) complex. usu.edu usu.edu

Photoinduced Ligand Dissociation and Rearrangement Mechanisms in this compound Systems

Light absorption can also supply enough energy to break the coordinate bonds within the this compound complex, leading to ligand dissociation or rearrangement. A notable example is the photoinduced dissociation of two cyanide ligands from the [Mo(CN)₈]⁴⁻ ion, which results in the formation of the octahedral hexacyanomolybdate(IV) anion, [Mo(CN)₆]²⁻. researchgate.net This reaction has been identified as a key step in the ligand-field photolysis of octacyanomolybdate(IV). researchgate.net

In the solid state, an intriguing breakage of a Mo-CN bond was discovered in potassium octacyanomolybdate(IV) dihydrate (K₄[Mo(CN)₈]·2H₂O) following irradiation with blue light at a low temperature of 10 K. mdpi.com Furthermore, the photomagnetic effect in some [Mo(CN)₈]⁴⁻ salts is explained by the trapping of an excited triplet state through the reversible photodissociation of a cyanide ligand. acs.org

Table 2: Photoinduced Ligand Dissociation in this compound
Initial ComplexIrradiation ConditionsProduct/MechanismSource
[Mo(CN)₈]⁴⁻Ligand-field photolysisDissociation of two CN⁻ ligands to form [Mo(CN)₆]²⁻. researchgate.net researchgate.net
K₄[Mo(CN)₈]·2H₂OBlue light at 10 KBreakage of Mo-CN bond. mdpi.com mdpi.com
[Mo(CN)₈]⁴⁻ saltsLight irradiationReversible photodissociation of CN⁻ linked to excited triplet state trapping. acs.org acs.org

Excited State Dynamics and Lifetimes of this compound

The photochemical and photophysical behavior of molybdenum complexes is governed by the dynamics of their electronic excited states. While specific lifetime data for the [Mo(CN)₈]⁴⁻ ion is not detailed in the provided research, studies on other molybdenum(III) complexes provide insight into the timescales of these processes.

For several six-coordinate Mo(III) complexes, phosphorescence has been observed in room-temperature solution with lifetimes in the microsecond range. capes.gov.br For example, the complex (Me₃ capes.gov.braneN₃)MoCl₃ exhibits a phosphorescence lifetime of 1.0 µs in acetonitrile. capes.gov.br In contrast, other Mo(III) complexes can have much shorter lifetimes. The complex cisfac-[Mo(ddpd)₂]³⁺ was found to have an excited state lifetime of only 1.4 nanoseconds. chemrxiv.org Its dynamics also involve very fast processes such as internal conversion and vibrational cooling, which occur on a timescale of 6.2 picoseconds. chemrxiv.org These variations highlight how the ligand environment significantly influences the excited state lifetimes and decay pathways in molybdenum complexes.

Table 3: Excited State Lifetimes of Selected Molybdenum(III) Complexes
ComplexLifetimeConditionsSource
(Me₃ capes.gov.braneN₃)MoCl₃1.0 µsCH₃CN, Room Temp. capes.gov.br
(Me₃ capes.gov.braneN₃)MoBr₃0.80 µsCH₃CN, Room Temp. capes.gov.br
(Me₃ capes.gov.braneN₃)MoI₃0.40 µsCH₃CN, Room Temp. capes.gov.br
cisfac-[Mo(ddpd)₂]³⁺1.4 nsNot specified chemrxiv.org

Photomagnetic Metastable States and Reversibility in this compound Compounds

One of the most studied aspects of this compound is its ability to form long-lived, light-induced metastable states with altered magnetic properties. This photomagnetic effect is typically observed at low temperatures and can be thermally reversible. The mechanism is often described as a photo-induced spin transition on the Mo(IV) center, from a diamagnetic (singlet, S=0) ground state to a paramagnetic (triplet, S=1) excited state. acs.org

Table 4: Photomagnetic Metastable States in this compound Compounds
CompoundMetastable State StabilityReversibilitySource
K₄[Mo(CN)₈]·2H₂OBelow 65 KThermally Reversible mdpi.com
[{M'(tren)}₃(μ-tren)][Mo(CN)₈]₃·xH₂OAbove 200 KThermally Reversible mdpi.com
{NiMo₂Cu₇}n chainUp to 120 KThermally Reversible acs.org

Mentioned Compounds

Supramolecular Chemistry and Coordination Networks of Molybdenum Octacyanide

Design Principles for Supramolecular Architectures Utilizing Molybdenum Octacyanide Building Blocks

The construction of supramolecular architectures using this compound, [Mo(CN)8]n-, as a building block is guided by several key design principles rooted in crystal engineering and coordination chemistry. academie-sciences.fracademie-sciences.fr The goal is to create solid-state multi-metal arrays with predictable structures and desired functionalities. academie-sciences.fr This is achieved by leveraging a variety of interactions, including:

Coordinative Bonds: The primary driving force for assembly is the formation of coordination bonds between the nitrogen atoms of the cyanide ligands of the [Mo(CN)8]n- anion and a second metal center. The geometry and charge of the cationic metal complexes, as well as the coordination environment of the metal ions, play a crucial role in determining the final topology of the coordination polymer. academie-sciences.fracs.org

Non-Covalent Interactions: Supramolecular chemistry relies heavily on weaker, non-covalent interactions to direct the assembly of molecules. supramolecularevans.com These include:

Hydrogen Bonding: Hydrogen bonds between coordinated water molecules, terminal cyano ligands, and other ligands present in the system are significant in stabilizing the crystal structure and can influence the dimensionality of the resulting network. academie-sciences.fracademie-sciences.fr

π-π Stacking: Aromatic ligands, such as bipyridine (bpy), can engage in π-π stacking interactions (both face-to-face and edge-to-face), which can control the packing of the coordination complexes and prevent the growth of larger, extended structures. academie-sciences.fracademie-sciences.fr

Electrostatic Forces: The interplay of charges between the anionic [Mo(CN)8]n- building blocks and the cationic metal complexes is a critical factor influencing the topology of the resulting coordination polymers. academie-sciences.fr

By carefully selecting the metal ions, terminal ligands, counterions, and reaction conditions (like solvent and pH), chemists can manipulate these interactions to guide the self-assembly process towards desired architectures, ranging from discrete clusters to extended one-, two-, and three-dimensional networks. academie-sciences.frnih.gov The use of chelating ligands, for instance, can restrict the dimensionality of the resulting structure. researchgate.net The choice of countercation and solvent can also be used to control the dimensionality of the lattice. academie-sciences.fr

Zero-Dimensional (0D) Clusters and Discrete this compound Architectures

Zero-dimensional (0D) architectures refer to discrete, molecular clusters where a finite number of metal centers are linked together, in this case, by cyano bridges from the octacyanomolybdate building block. academie-sciences.frresearchgate.net These clusters represent the simplest form of assembly and are often precursors to higher-dimensional structures. The formation of these discrete clusters is often influenced by factors that prevent the extension of the network into one, two, or three dimensions. academie-sciences.fr

A key factor promoting the formation of 0D clusters is the use of bulky capping ligands on the secondary metal centers. academie-sciences.fr These ligands can sterically hinder the further propagation of the cyano-bridged network. For example, the self-assembly of cis-[MnII(bpy)2(H2O)2]2+ with [MoIV(CN)8]4- can lead to the formation of a hexanuclear Mn4Mo2 cluster. academie-sciences.fr In this structure, the bipyridine (bpy) ligands effectively block coordination sites on the manganese centers, preventing the formation of an extended lattice. academie-sciences.fr

The principle of electroneutrality also plays a significant role. The stoichiometry of the reactants can favor the formation of neutral, discrete clusters that precipitate from the reaction mixture. academie-sciences.fr Furthermore, non-covalent interactions such as π-π stacking between aromatic ligands like bipyridine can stabilize the formation of these clusters and prevent their further aggregation into larger polymeric structures. academie-sciences.fr

An example is the hexanuclear cluster {[MnII(bpy)2]4[MoIV(CN)8]2}·8H2O, which has an octahedral geometry with four manganese centers in the equatorial positions and two molybdenum centers at the axial positions. academie-sciences.fr The supramolecular architecture of this lattice is controlled by a combination of CN-bridging, intra- and intermolecular π-π stacking, and an extensive network of hydrogen bonds. academie-sciences.fr

One-Dimensional (1D) Coordination Polymers Based on this compound

One-dimensional (1D) coordination polymers based on this compound consist of repeating structural units that extend in a single direction, forming chains or wires. researchgate.netcore.ac.ukdr-dral.com The formation and topology of these 1D structures are highly dependent on the choice of the secondary metal cation and its coordinating ligands. academie-sciences.fr

A common strategy to achieve 1D architectures is to use metal complexes that have a limited number of available coordination sites for bridging with the [Mo(CN)8]n- anion. For instance, using a metal complex with two available cis or trans coordination sites can lead to the formation of linear or zigzag chains.

The nature of the terminal ligand on the secondary metal center is a primary factor in determining the topology of the 1D network. academie-sciences.fr For example, the reaction of [Mo(CN)8]n- with copper(II) complexes containing different polyamine ligands like diethylenetriamine (B155796) (dien) and tetraethylenepentaamine (tetren) has been shown to yield various 1D coordination polymers. academie-sciences.frresearchgate.net

In some cases, the 1D chains can be further organized into higher-dimensional supramolecular structures through weaker interactions like hydrogen bonding and π-π stacking. For example, in the compound [Sm(terpy)(DMF)4][Mo(CN)8], one-dimensional chains are formed where each [Mo(CN)8]3- unit bridges two Sm(III) ions. These chains are then linked by hydrogen bonds and van der Waals interactions to form a two-dimensional supramolecular structure. researchgate.net

Here are some examples of 1D coordination polymers based on this compound:

CompoundDescription
{[Mn(LN5C10)]2[Mo(CN)7]}·2H2OThe first example of a 1D chain compound based on heptacyanomolybdate. researchgate.net
[CuII(dien)]2[MoIV(CN)8]·4H2OA 1D coordination polymer formed from the reaction of [Mo(CN)8]4- and a Cu(II) complex with diethylenetriamine. academie-sciences.frresearchgate.net
[Sm(terpy)(DMF)4][Mo(CN)8]A 1D zigzag chain where [Mo(CN)8]3- bridges two Sm(III) ions. researchgate.net
[(CN)7MoIV–CN–PtIV(en)2–NC–MoIV(CN)7]4–A trinuclear species that can be considered a building block for 1D structures. academie-sciences.fr

Two-Dimensional (2D) and Three-Dimensional (3D) Extended this compound Frameworks

The versatility of the octacyanomolybdate anion as a building block allows for the construction of extended networks in two and three dimensions. academie-sciences.frresearchgate.net The dimensionality of the resulting framework is largely dictated by the number of cyanide ligands from the [Mo(CN)8]n- unit that participate in bridging to adjacent metal centers and the coordination geometry of those metal centers. academie-sciences.frresearchgate.net

Two-Dimensional (2D) Frameworks:

2D frameworks consist of sheets or layers that extend in two directions. rsc.org These are often formed when the secondary metal ions link the [Mo(CN)8]n- anions in a planar fashion. The layers can then be held together by weaker forces like hydrogen bonds, π-π stacking, or van der Waals interactions. researchgate.net

An example is the compound {[MnII(DMF)4]3[MoV(CN)8]2}n, which forms a two-dimensional network. researchgate.net In this structure, [cis-Mn(II)(DMF)4(μ-NC)2]2+ and [trans-Mn(II)(DMF)4(μ-NC)2]2+ units are linked by cyanide bridges to three-connected [MoV(CN)5(μ-CN)3]3- centers, creating 12-membered rings. researchgate.net Another example involves the reaction of [Mo(CN)8]3− with Sm3+ and 2,2′-bipyridine (bpy), which leads to a sheet-like bimetallic complex. researchgate.net In this case, layers interact with each other through π-π stacking and hydrogen bonds to form a 3D network that contains guest molecules in its holes. researchgate.net

Three-Dimensional (3D) Frameworks:

3D frameworks are created when the [Mo(CN)8]n- anions are linked to surrounding metal centers in all three dimensions, resulting in a porous or interpenetrated structure. mdpi.comchemrxiv.org The formation of 3D networks often requires the secondary metal centers to have multiple coordination sites available for bridging.

The self-assembly of [Mo(CN)8]n- with lanthanide ions can lead to 3D supramolecular networks. For instance, the reaction of Sm3+ with [Mo(CN)8]3- can form 1D zigzag chains that are further connected through hydrogen-bonding and π-π stack interactions to form a 3D supramolecular network. researchgate.net

The table below summarizes some examples of extended this compound frameworks:

CompoundDimensionalityKey Structural Features
{[MnII(DMF)4]3[MoV(CN)8]2}n2DConsists of [cis-Mn(II)(DMF)4(μ-NC)2]2+ and [trans-Mn(II)(DMF)4(μ-NC)2]2+ units linked to [MoV(CN)5(μ-CN)3]3- centers. researchgate.net
{Sm(H2O)9[Sm2(bpy)2(OH)2·75(NO3)0·25][Mo(CN)8]2}n2D layers forming a 3D networkSheet-like bimetallic complex with guest molecules in the holes. researchgate.net
Sm3+/[Mo(CN)8]3- system1D chains forming a 3D networkZigzag chains connected by hydrogen-bonding and π-π stacking. researchgate.net

Role of Bridging Ligands (e.g., Cyano Bridges) and Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding) in this compound Assemblies

The structure and stability of supramolecular assemblies based on this compound are governed by a combination of strong coordinative bonds, primarily through cyano bridges, and weaker intermolecular interactions. academie-sciences.fracademie-sciences.fr

Cyano Bridges:

Intermolecular Interactions:

Hydrogen Bonding: Hydrogen bonds play a crucial role in the stabilization and organization of this compound assemblies. academie-sciences.fracademie-sciences.fr They can form between terminal (non-bridging) cyano ligands, coordinated water molecules, and other ligands present in the system, such as amine groups. academie-sciences.fr These interactions can link adjacent coordination polymers, influencing the final crystal packing and dimensionality. For example, an extensive network of hydrogen bonds between terminal cyano ligands and water molecules is a key feature in the supramolecular architecture of a MnII4MoIV2 lattice. academie-sciences.fr

π-π Stacking: When aromatic ligands like 2,2'-bipyridine (B1663995) (bpy) are incorporated into the secondary coordination sphere, π-π stacking interactions become a significant structure-directing force. academie-sciences.fracademie-sciences.fr These interactions, which can be face-to-face or edge-to-face, can control the packing of the molecular units and can sometimes prevent the formation of higher-dimensional networks by favoring the formation of discrete clusters or 1D chains. academie-sciences.fr In some cases, π-π stacking can link adjacent chains to form 2D supramolecular layers. researchgate.net

The interplay of these various interactions provides a powerful tool for the rational design of supramolecular structures with tailored properties. academie-sciences.fr

Crystal Engineering Strategies for Tailored this compound Architectures

Crystal engineering provides a framework for the rational design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. taylorandfrancis.comrsc.org In the context of this compound, several strategies are employed to tailor the resulting supramolecular architectures. academie-sciences.fracademie-sciences.fr

Control of Dimensionality:

Choice of Metal and Ligands: The coordination geometry and the nature of the ligands on the secondary metal ion are crucial. Using bulky, non-bridging ligands can lead to the formation of discrete 0D clusters or 1D chains by blocking coordination sites. academie-sciences.fr Conversely, using simple metal aqua ions or complexes with labile ligands can promote the formation of higher-dimensional 2D or 3D networks.

Stoichiometry and Reaction Conditions: The molar ratio of the reactants, pH, temperature, and solvent can all influence the final product. academie-sciences.fr For instance, the concentration of certain ions, like lithium chloride, and the reaction temperature have been shown to affect the dimensionality and topology of nickel-octacyanidometallate networks. acs.org

Functionalization:

Introduction of Functional Ligands: By incorporating ligands with specific functionalities (e.g., chirality, photoactivity) into the secondary coordination sphere, it is possible to impart desired properties to the final material. researchgate.net

Redox-Active Components: The use of redox-active metal centers, such as the Pt(II)/Pt(IV) couple, can lead to interesting electronic properties and the formation of mixed-valence species through inner-sphere electron transfer with the [Mo(CN)8]3- anion. academie-sciences.fr

The table below summarizes some key crystal engineering strategies and their outcomes.

StrategyDescriptionExample Outcome
Ligand Design Using bulky or chelating ligands to control connectivity. academie-sciences.frresearchgate.netFormation of 0D clusters or 1D chains. academie-sciences.fr
Control of Reaction Conditions Varying temperature, pH, and reactant ratios. academie-sciences.fracs.orgSelective crystallization of different dimensional networks. acs.org
Counterion Templating Utilizing the size and charge of counterions to direct structure. academie-sciences.frresearchgate.netStabilization of specific cage-like structures. academie-sciences.frresearchgate.net
Redox-Active Building Blocks Employing metal centers with accessible redox states. academie-sciences.frSynthesis of mixed-valence materials with unique electronic properties. academie-sciences.fr

While significant progress has been made, the predictable preparation of coordination networks remains a challenge due to the subtle interplay of the numerous factors involved. academie-sciences.fr

Host-Guest Chemistry and Encapsulation Phenomena with this compound

Host-guest chemistry, a central concept in supramolecular chemistry, involves the encapsulation of a "guest" molecule or ion within a "host" framework. wikipedia.org The porous nature of some extended this compound frameworks allows them to act as hosts for various guest species. mdpi.com

In the context of molybdenum-based materials, Keplerate-type molybdenum oxide clusters, such as {Mo132}, are well-known for their ability to encapsulate guest molecules and ions within their inner core. nih.gov While these are not octacyanide-based, the principles of host-guest chemistry are transferable.

For this compound networks, the "pores" or "channels" within the 2D or 3D frameworks can accommodate guest molecules, which are often solvent molecules or counterions from the synthesis. researchgate.net The inclusion of these guests can be crucial for the stability of the host framework.

A key characteristic of these host-guest systems is the potential for dynamic behavior. The guest molecules can sometimes be removed or exchanged, which may lead to changes in the structure and properties of the host material. mdpi.com This phenomenon is known as a guest-induced structural transformation. mdpi.com

The ability to design this compound frameworks with specific pore sizes and chemical environments opens up possibilities for applications in areas such as:

Separation Technology: Selectively trapping certain molecules while allowing others to pass through. mdpi.com

Sensing: Designing frameworks that exhibit a detectable response upon binding a specific guest molecule.

Catalysis: Utilizing the confined space within the pores to carry out chemical reactions. mdpi.com

Redox Chemistry and Electrochemistry of Molybdenum Octacyanide

Electrochemical Characterization and Cyclic Voltammetry of Molybdenum Octacyanide

The electrochemical behavior of the this compound complex, specifically the [Mo(CN)₈]⁴⁻/[Mo(CN)₈]³⁻ redox couple, has been extensively studied using techniques like cyclic voltammetry (CV). numberanalytics.comoup.com CV is a powerful tool for investigating the redox properties of materials, including their redox behavior and charge storage capabilities. numberanalytics.com

In a typical cyclic voltammogram of this compound, a reversible one-electron transfer process is observed. The [Mo(CN)₈]⁴⁻ anion can be oxidized to the paramagnetic [Mo(CN)₈]³⁻ anion. wikipedia.org The kinetics of this electron transfer process at electrode surfaces have been examined in detail. For instance, at graphite (B72142) electrodes coated with protonated poly(4-vinylpyridine), the electrode reaction of the [Mo(CN)₈]⁴⁻/[Mo(CN)₈]³⁻ couple follows the Butler-Volmer equation. oup.com

Kinetic parameters, such as the standard rate constant (k°) and the transfer coefficient (α), have been determined. In one study, as the molar ratio of incorporated [Mo(CN)₈]⁴⁻ in the polymer film increased, the value of k° was found to decrease, while the transfer coefficient α remained relatively constant around 0.50. oup.com This indicates that the concentration of the electroactive species within the polymer matrix influences the rate of electron transfer.

The apparent diffusion coefficient (D_app), which describes the charge transport process within the film, has also been measured. It was observed that D_app decreases as the concentration of the molybdenum complex within the polymer film increases. oup.com

Interactive Data Table: Electrochemical Parameters for the [Mo(CN)₈]⁴⁻/[Mo(CN)₈]³⁻ Redox Couple

Molar Ratio (Γ_M/Γ_PVP)Standard Rate Constant (k°) (cm s⁻¹)Transfer Coefficient (α)Apparent Diffusion Coefficient (D_app) (cm² s⁻¹)
0.00259.7 x 10⁻⁴~0.504.4 x 10⁻⁸
0.221.7 x 10⁻⁴~0.502.5 x 10⁻⁹
Data sourced from studies on graphite electrodes coated with protonated poly(4-vinylpyridine). oup.com

Multi-Electron Transfer Pathways in this compound Systems

While the [Mo(CN)₈]⁴⁻/[Mo(CN)₈]³⁻ couple represents a single-electron transfer, molybdenum complexes are known for their involvement in multi-electron redox processes, which are crucial in various chemical and biological systems. d-nb.infonih.gov In the context of this compound, reactions can involve the transfer of more than one electron, often through a series of steps.

Electron transfer pathways are fundamental to a wide range of metabolic processes. nih.gov In some complex reactions involving this compound, the transfer of electrons may be mediated by bridging ligands, which can facilitate the process through either electron transfer or hole transfer pathways. researchgate.net The specific pathway is often dependent on the electronic properties of the bridging ligand. researchgate.net

In biological systems, multi-heme cytochromes are often involved in facilitating extracellular electron transfer. nih.gov While not directly involving this compound, these systems provide models for understanding how multiple redox-active centers can cooperate to enable multi-electron transfer over significant distances.

Influence of Molybdenum Oxidation State on Reactivity and Structure

The oxidation state of the central molybdenum atom significantly influences the reactivity and structure of the octacyanide complex. The two most common oxidation states for this complex are Mo(IV) in [Mo(CN)₈]⁴⁻ and Mo(V) in [Mo(CN)₈]³⁻. wikipedia.org

The change in oxidation state from Mo(IV) to Mo(V) involves the removal of one electron from the metal center. This change affects the electronic structure and, consequently, the reactivity of the complex. For example, [Mo(CN)₈]³⁻ is a stronger oxidizing agent than its Mo(IV) counterpart. It can oxidize various substrates, such as cysteine and thioglycolic acid. acs.orgnih.gov The kinetics of these reactions are often dependent on the pH and the specific form of the substrate. acs.orgnih.gov

The coordination geometry of the [Mo(CN)₈]ⁿ⁻ anion is also influenced by the molybdenum oxidation state, although both the Mo(IV) and Mo(V) complexes typically adopt a structure that is either a dodecahedron (D₂d symmetry) or a square antiprism (D₄d symmetry). acs.org Theoretical calculations suggest a dynamic equilibrium may exist between these two isomeric forms. acs.org The electronic spectra of both [Mo(CN)₈]⁴⁻ and [Mo(CN)₈]³⁻ have been assigned based on these geometries, with transitions originating from ligand-field and charge-transfer excitations. acs.orgnih.gov

Catalytic Applications of Molybdenum Octacyanide Based Materials

Molybdenum Octacyanide as a Building Block in Heterometallic Catalytic Systems

The octacyanomolybdate ion is a versatile precursor for creating polymetallic assemblies, often referred to as cyanometallate coordination polymers or Prussian blue analogues. In these structures, the [Mo(CN)₈]ⁿ⁻ unit can bridge multiple metal centers, creating extended networks with diverse functionalities. These materials, often termed metal octacyanomolybdates (MOCMos), have been investigated for their potential roles in catalysis. researchgate.netresearchgate.net

A series of metal octacyanomolybdates have been synthesized by combining potassium octacyanomolybdate(IV) with various metal(II) ions. researchgate.netresearchgate.net The resulting heterometallic compounds are explored as catalysts, particularly in scenarios mimicking prebiotic chemical evolution. researchgate.netresearchgate.net The structure of these materials allows for the incorporation of different metal ions (e.g., zinc, copper), which can act as active sites, with the octacyanomolybdate framework providing stability and influencing the electronic properties of the system.

A clear example of a heterometallic catalytic system is observed in the oxidation of cysteine by the octacyanomolybdate(V) ion, [Mo(CN)₈]³⁻. This reaction is powerfully catalyzed by copper(II) ions (Cu²⁺), to the extent that even trace impurity levels of Cu²⁺ can dominate the reaction kinetics. acs.orgnih.gov The addition of a chelating agent like dipicolinic acid, which sequesters the Cu²⁺ ions, is necessary to study the direct, uncatalyzed oxidation reaction. acs.orgnih.gov This demonstrates a synergistic catalytic effect between the molybdenum complex and the secondary metal ion. Similarly, bimetallic single-atom catalysts featuring molybdenum and cobalt have been developed for environmental remediation, highlighting the principle of using molybdenum in conjunction with other metals to enhance catalytic activity. nih.gov

Heterometallic System TypeComponent MetalsCatalytic ApplicationReference
Metal Octacyanomolybdates (MOCMos)Mo, Zn, Cu, etc.Nucleobase formation, Nucleotide adsorption researchgate.netresearchgate.net
Aqueous Solution SystemMo, CuCysteine Oxidation acs.orgnih.gov
Single-Atom CatalystsMo, CoDegradation of Organic Pollutants nih.gov

Specific Catalytic Transformations Enabled by this compound

This compound complexes have been identified as effective catalysts for several specific chemical transformations, ranging from decomposition reactions to the synthesis of biologically relevant molecules.

Hydrazine (B178648) Decomposition The ligand-field photolysis of potassium octacyanomolybdate(IV) (K₄[Mo(CN)₈]) in a concentrated hydrazine hydrate (B1144303) solution leads to the catalytic decomposition of hydrazine (N₂H₄) into ammonia (B1221849) (NH₃) and nitrogen gas (N₂). researchgate.netresearchgate.net This process is significant as molybdenum-based materials are generally recognized as effective and affordable catalysts for hydrazine decomposition, a crucial reaction in monopropellant thrusters for spacecraft and satellites. chemrxiv.orgresearchgate.netrsc.org While many studies focus on molybdenum carbides or nitrides, the activity of the octacyanide complex highlights the intrinsic capability of the molybdenum center for this transformation. researchgate.netresearchgate.netrsc.org The reaction proceeds via the formation of intermediate molybdenum species. researchgate.net

Nucleobase Formation In the context of prebiotic chemistry, metal octacyanomolybdates (MOCMos) have been studied for their role in synthesizing fundamental biological molecules. researchgate.net Research has shown that an array of MOCMos can catalyze the formation of nucleobases from formamide. researchgate.net Formamide, a hydrolysis product of hydrogen cyanide, is considered a plausible starting material for the abiotic synthesis of life's building blocks. researchgate.net The catalytic activity of MOCMos in this context suggests that such double metal cyanide compounds could have played a crucial role in chemical evolution on early Earth. researchgate.netresearchgate.net

Oxidation of Thiols The octacyanomolybdate(V) ion, [Mo(CN)₈]³⁻, is a capable oxidant, and its reactivity can be harnessed for the catalytic oxidation of sulfur-containing compounds like cysteine. acs.orgrsc.org In the presence of electrochemically generated [Mo(CN)₈]³⁻, an electrocatalytic process occurs with thiols such as cysteine, homocysteine, and glutathione. rsc.org The oxidized molybdenum complex is reduced back to its [Mo(CN)₈]⁴⁻ state by the thiol, completing a catalytic cycle. rsc.org The primary oxidation products of cysteine in this reaction are cystine and cysteinesulfinate. acs.orgnih.gov

Catalytic TransformationCatalystReactant(s)Key Product(s)Reference
Hydrazine DecompositionK₄[Mo(CN)₈] (photocatalytic)Hydrazine (N₂H₄)Ammonia (NH₃), Nitrogen (N₂) researchgate.netresearchgate.net
Nucleobase FormationMetal Octacyanomolybdates (MOCMos)FormamideNucleobases researchgate.net
Thiol Oxidation[Mo(CN)₈]³⁻ (electrocatalytic)Cysteine, Homocysteine, GlutathioneCystine, Cysteinesulfinate (from cysteine) acs.orgnih.govrsc.org

Mechanistic Studies of Catalytic Pathways Involving this compound Species

Understanding the reaction mechanisms is crucial for optimizing catalytic processes. Studies on reactions involving this compound have provided insights into the pathways through which it operates.

The mechanism for the oxidation of cysteine by [Mo(CN)₈]³⁻ has been investigated in detail. acs.orgnih.gov The reaction kinetics were studied over a wide pH range (3.48–12.28), revealing a rate law that is first-order in both the total cysteine concentration and the Mo(V) concentration: -d[Mo(V)]/dt = k[cysteine]tot[Mo(V)]. acs.orgnih.gov The rate constant, k, is dependent on the pH due to the different protonation states of cysteine. acs.orgnih.gov The proposed mechanism involves an electron transfer to the Mo(V) center from the thiolate forms of anionic and dianionic cysteine. acs.org Least-squares fitting of the kinetic data yielded the specific rate constants for these pathways. acs.orgnih.gov

Kinetic ParameterValueConditions
kₑ (anionic cysteine)(7.1 ± 0.4) × 10⁴ M⁻¹ s⁻¹μ = 0.1 M (NaCF₃SO₃), 25 °C
kₑ (dianionic cysteine)(2.3 ± 0.2) × 10⁴ M⁻¹ s⁻¹μ = 0.1 M (NaCF₃SO₃), 25 °C

Data from a study on the direct oxidation of cysteine by [Mo(CN)₈]³⁻ in the presence of a spin-trap agent. acs.org

In electrochemical studies, the process is described as an E(C)C′ reaction mechanism. This involves the initial electrochemical oxidation (E) of [Mo(CN)₈]⁴⁻ to [Mo(CN)₈]³⁻, which then undergoes a chemical reaction (C) with the thiol (e.g., cysteine). This reaction regenerates the starting [Mo(CN)₈]⁴⁻ species, which is the catalytic aspect (C′) of the mechanism. rsc.org

For hydrazine decomposition, mechanistic insights come from the isolation of reaction intermediates. During the photocatalytic decomposition of hydrazine with K₄[Mo(CN)₈], an intermediate salt with the formula (PPh₄)₂[Mo(CN)₄O(NH₃)] · 2H₂O was isolated and characterized. researchgate.net This suggests a pathway involving ligand substitution on the molybdenum center, where cyanide ligands are replaced by oxo and ammine groups derived from the solvent and reactant, preceding the decomposition of hydrazine. researchgate.net

While detailed mechanistic studies for many molybdenum-catalyzed reactions exist, such as for asymmetric alkylation which proceeds via a retention-retention pathway nih.govnih.gov, those specifically elucidating the role of the octacyanide complex are most developed for redox reactions like cysteine oxidation.

Advanced Computational Studies and Theoretical Models for Molybdenum Octacyanide

Advanced Electronic Structure Calculations for Molybdenum Octacyanide Properties Prediction

Quantum chemical calculations have become pivotal in understanding the properties of the this compound anion, [Mo(CN)₈]⁴⁻, which typically exists in two stable geometries: the dodecahedral (D₂d) and the square antiprismatic (D₄d) forms. Advanced computational methods allow for precise prediction of various molecular properties, offering deep insights that complement experimental findings.

Detailed research has employed methods like Density Functional Theory (DFT) and the Complete Active Space with Second-order Perturbation Theory (CASPT2) to investigate the electronic and structural characteristics of these isomers. rsc.orguni-freiburg.de Solid-state ⁹⁵Mo Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful experimental technique for studying the local environment of molybdenum, has been used in conjunction with computational calculations to distinguish between the D₂d and D₄d symmetries. rsc.orgresearchgate.net

Quantum chemical calculations of the Molybdenum (Mo) magnetic shielding (σ) and electric field gradient (EFG) tensors show excellent agreement with experimental data. rsc.org These calculations have revealed that while the magnitudes of the σ and EFG interactions are similar for both isomers, the relative values and orientations of their principal components are distinct, leading to significantly different ⁹⁵Mo NMR lineshapes. researchgate.net This synergy between theory and experiment provides a robust method for identifying the specific geometry of the anion in the solid state.

One of the surprising findings from DFT and Restricted Hartree-Fock (RHF) calculations was the prediction of a significant EFG at the Mo center for an ideal square antiprismatic structure. rsc.org This result contradicts the simpler point-charge approximation model, which would predict a zero EFG for such a highly symmetric arrangement, highlighting the necessity of more sophisticated quantum chemical approaches. rsc.orgresearchgate.net

Furthermore, electronic structure calculations have been crucial in assigning the complex's electronic spectra. CASPT2 calculations have been used to assign high-energy bands (above 40,000 cm⁻¹) to metal-to-ligand charge transfer (MLCT) transitions, while bands below this energy are attributed to ligand-field transitions. uni-freiburg.de The calculated oscillator strengths from these models successfully reproduce the experimentally observed trends in extinction coefficients. uni-freiburg.de DFT has also been utilized to explore the electronic structure of novel coordination polymers built from octacyanomolybdate(V) building blocks. asianpubs.org

Table 1: Comparison of Computational Methods for Predicting Properties of [Mo(CN)₈]⁴⁻ Isomers

PropertyComputational MethodKey FindingsReference(s)
Magnetic Shielding (σ) and Electric Field Gradient (EFG) Tensors ZORA DFT, RHFGood agreement with experimental ⁹⁵Mo NMR data. Allows distinction between D₂d and D₄d isomers. Predicts significant EFG for D₄d, contrary to point-charge models. researchgate.net, rsc.org
Electronic Spectra (MLCT and Ligand-Field Transitions) CASPT2, CASSCFAssignment of high-energy bands to MLCT transitions and lower-energy bands to ligand-field transitions. Calculated oscillator strengths match experimental trends. uni-freiburg.de
Electronic Structure of Coordination Polymers DFTElucidation of the electronic structure and bonding within a one-dimensional chain complex containing [Mo(CN)₈]⁵⁻. asianpubs.org

Molecular Dynamics Simulations for Dynamic Behavior of this compound Systems

While electronic structure calculations provide a static picture of molecular properties, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules and their interactions with the surrounding environment over time. nih.gov MD simulations model the movement of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into structural fluctuations, solvent interactions, and transport properties. rsc.org

For a species like this compound, MD simulations are particularly valuable for understanding its behavior in aqueous solutions. The interaction of the highly charged anion with water molecules and counter-ions is complex and dynamic. While specific MD simulation studies focusing solely on this compound are not extensively documented in the reviewed literature, the methodology has been successfully applied to other hydrated cyanide complexes, such as hexacyanoferrate(II). slu.se These studies demonstrate the power of MD to reveal dynamic processes like ligand dissociation and the mobility of counter-ions around the complex. slu.se

The general procedure for an MD simulation of an octacyanomolybdate system would involve several key steps: nih.gov

System Setup: A simulation box is created containing the [Mo(CN)₈]ⁿ⁻ anion, a specified number of water molecules to represent the solvent, and counter-ions to ensure charge neutrality.

Force Field Parameterization: A classical force field (e.g., CHARMM, AMBER) is chosen to describe the potential energy of the system. This involves defining parameters for bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic forces) for all atoms.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the target pressure to achieve a stable, realistic starting point for the production simulation.

Production Run: The simulation is run for a significant length of time (nanoseconds to microseconds) to sample the conformational space and dynamic events. nih.gov

Analysis of the resulting trajectory can provide data on the radial distribution functions between the molybdenum center and solvent atoms, the structure of the hydration shells, the dynamics of ion-pairing, and the mean square displacement to calculate diffusion coefficients. For instance, QMCF-MD (Quantum Mechanical Charge Field Molecular Dynamics) simulations on similar cyanide complexes have shown that the stability of the complex in solution is highly dependent on the presence and mobility of surrounding counter-ions. slu.se Applying such techniques to the octacyanomolybdate system could elucidate the dynamic stability of its D₂d and D₄d isomers in solution and the mechanism of their interconversion.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

Dynamic PropertySimulation ApproachExpected Insights
Hydration Structure Classical MDDetermination of the number and arrangement of water molecules in the first and second hydration shells.
Ion Pairing Classical MDCharacterization of the proximity, orientation, and residence time of counter-ions around the [Mo(CN)₈]ⁿ⁻ anion.
Structural Stability QMCF-MDInvestigation of the stability of the coordination sphere, including the potential for ligand (cyanide) exchange with solvent molecules.
Isomer Interconversion Advanced MD (e.g., Metadynamics)Exploration of the energy landscape and transition pathways between the dodecahedral and square antiprismatic geometries in solution.

Modeling of Reaction Mechanisms and Transition States for this compound Transformations

Computational modeling is a powerful tool for investigating the intricate mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, theoretical studies can map out reaction pathways and provide kinetic data that are often difficult to obtain experimentally. Several studies have focused on the redox and photochemical reactions of both the molybdenum(IV) and molybdenum(V) octacyanide complexes.

One area of significant research is the oxidation and reduction of the octacyanomolybdate ion. For example, the oxidation of [Mo(CN)₈]⁴⁻ by peroxynitrite has been studied using a combination of stopped-flow techniques and kinetic modeling. researchgate.net The proposed mechanism involves both a direct oxidation by peroxynitrous acid (HOONO) and an indirect pathway mediated by •OH and •NO₂ radicals formed from the homolysis of HOONO. researchgate.net Similarly, the reduction of [Mo(CN)₈]³⁻ by thioglycolic acid has been modeled, proposing an electron transfer mechanism that generates a thiyl radical. nih.gov The analysis of this reaction in terms of Marcus theory allowed for the estimation of the self-exchange rate constant for the thiolate/thiyl redox couple. nih.gov

Electrochemical reactions have also been modeled. The oxidation of [Mo(CN)₈]⁴⁻ in the presence of cysteine was found to proceed via an E(C)C' mechanism, where the electrochemically generated [Mo(CN)₈]³⁻ is chemically reduced back to [Mo(CN)₈]⁴⁻ by cysteine. rsc.org Digital simulation (DIGISIM™) was used to confirm this mechanism and extract the relevant kinetic rate constants. rsc.org

Photochemical transformations represent another class of reactions studied computationally. The ligand field excitation of [Mo(CN)₈]⁴⁻ in the presence of diethylenetriamine (B155796) leads to the photosubstitution of a cyanide ligand. asianpubs.org A detailed reaction mechanism has been proposed based on kinetic data, accounting for the dependence of quantum yields on pH and reactant concentrations. The model suggests that at low pH, the ligand becomes protonated and less reactive, while at high pH, a reverse reaction that regenerates the octacyanide complex becomes faster. asianpubs.org

Table 3: Modeled Reaction Mechanisms for this compound

ReactionReactant SpeciesProposed MechanismKey Mechanistic FeaturesReference(s)
Oxidation by Peroxynitrite [Mo(CN)₈]⁴⁻Mixed direct and indirect oxidationInvolves HOONO homolysis to •OH and •NO₂ radicals which act as oxidants alongside direct oxidation by HOONO. researchgate.net
Reduction by Thioglycolic Acid [Mo(CN)₈]³⁻Electron TransferRate is pH-dependent; the dianion of thioglycolic acid is the most reactive species. Involves thiyl radical formation. nih.gov
Oxidation of Cysteine [Mo(CN)₈]⁴⁻ (electrochemically oxidized)E(C)C' ReactionElectrogenerated [Mo(CN)₈]³⁻ is chemically reduced by cysteine in a catalytic cycle. rsc.org
Oxidation of Acetaldehyde [Mo(CN)₈]³⁻Zero-order in Mo(V), first-order in acetaldehydeReaction rate is dependent on hydroxide (B78521) ion concentration; mechanism involves deprotonation of hydrated acetaldehyde. africaresearchconnects.com
Photoreaction with Diethylenetriamine [Mo(CN)₈]⁴⁻Ligand Field (LF) Excitation/SubstitutionLF excitation produces [Mo(CN)₇(OH)]³⁻, which then reacts with the amine. Quantum yield is pH-dependent. asianpubs.org

Development of Novel Theoretical Frameworks Applicable to High-Coordinate Molybdenum Complexes

The unique challenge posed by high-coordinate complexes, such as the eight-coordinate this compound, has spurred the development and application of novel theoretical frameworks that go beyond simple bonding models. Early models often struggled to accurately describe the geometry and electronic structure of these crowded coordination spheres.

The Kepert model, an extension of VSEPR theory for coordination compounds, provides a more refined framework for predicting the geometries of high-coordinate complexes. libretexts.org Unlike VSEPR, the Kepert model considers only the repulsions between electron groups in the metal-ligand bonds, ignoring non-bonding electrons on the central metal. libretexts.org For an eight-coordinate complex, the Kepert model predicts several possible geometries that are close in energy, including the dodecahedron and the square antiprism, which are the experimentally observed structures for [Mo(CN)₈]⁴⁻. libretexts.orglibretexts.org

However, even the Kepert model is a purely geometric argument and does not account for the subtle electronic effects that can influence structure and properties. As demonstrated by advanced electronic structure calculations on [Mo(CN)₈]⁴⁻, simpler models like the point-charge approximation fail to predict key properties like the non-zero electric field gradient at the molybdenum nucleus in the square antiprismatic isomer. rsc.orgresearchgate.net This failure underscores the need for quantum mechanically rigorous frameworks.

Recent theoretical developments have focused on better ways to interpret spectroscopic data for complex systems. For instance, a new model termed the "Internal Vibrational Stark Effect" has been proposed to explain the shifts in the C≡N stretching frequency (ν(CN)) upon complex formation. acs.org This model, supported by DFT calculations, suggests that the observed frequency shifts are largely determined by the effective charge on the cation to which the cyanide ligand is attached, rather than solely by the traditional π-bonding model. acs.org This provides a more nuanced framework for understanding the vibrational spectra of cyanide complexes.

Furthermore, the broader field of high-coordination chemistry continues to evolve, with theoretical studies pushing the boundaries of what is considered possible. For example, recent relativistic quantum chemistry investigations into actinide-boron clusters have theoretically established new record-high coordination numbers, exploring novel structures and bonding patterns in cage-like An(BH)₂₄ complexes. rsc.orgchemrxiv.org These studies on other high-coordinate systems provide valuable insights and computational strategies that can be adapted to further refine the theoretical understanding of high-coordinate molybdenum complexes like octacyanide.


Future Directions and Emerging Research Areas in Molybdenum Octacyanide Science

Integration into Multifunctional Molecular Materials with Synergistic Properties

A primary frontier in molybdenum octacyanide research is its incorporation into multifunctional molecular materials where several physical properties coexist and interact. rsc.org The [Mo(CN)₈]ⁿ⁻ anion is an exceptional building block for designing heterometallic coordination systems that exhibit a spectacular range of functionalities with potential for technological applications. rsc.org The goal is to move beyond materials with a single function and create systems where properties such as magnetism, luminescence, chirality, and electrical conductivity are coupled, leading to synergistic effects and novel applications. univ-rennes.fr

The integration of single-molecule magnet (SMM) or spin crossover (SCO) complexes into the nodes or pores of frameworks built with octacyanomolybdate can give rise to smart magnetic materials or hybrid materials with synergistic combinations of properties. researchgate.net For instance, the combination of the magnetic properties of the octacyanomolybdate unit with the luminescence of lanthanide ions can lead to magneto-optical materials where the magnetic state can be modulated by light, or the luminescence can be tuned by an external magnetic field. univ-rennes.fr Research has demonstrated that octacyanidometallate-based materials can exhibit remarkable functionalities, including:

Photomagnetism : Light-induced changes in magnetic properties have been observed in cyanido-bridged Cu-Mo assemblies. researchgate.net

Spin Transition Materials : Compounds that can switch between different spin states in response to external stimuli. rsc.org

Luminescent Magnets : Materials that combine magnetic ordering with light-emitting properties. rsc.orguniv-rennes.fr

Chiral Magnets : Systems where magnetic properties are influenced by the chirality of the structure. rsc.orguniv-rennes.fr

Magnetoelectric Coupling : The interplay between magnetic and dielectric properties, as seen in some organic-inorganic hybrids, points to the potential for developing materials where electrical fields can control magnetism, and vice versa. mdpi.com

The following table summarizes examples of synergistic properties being explored in materials incorporating octacyanidometallate building blocks.

Synergistic PropertyComponent FunctionalitiesPotential ApplicationReference Example
PhotomagnetismPhotoswitching + MagnetismOptical data storage, molecular switchesIrradiation of Cu-Mo cyanide assemblies results in an increase in magnetization. researchgate.net
Magneto-LuminescenceMagnetism + LuminescenceDual-mode sensors, magneto-optical devicesLanthanide luminescent Single-Molecule Magnets allow for magneto-structural correlations. univ-rennes.fr
MagnetoelectricityMagnetism + Dielectric OrderingData storage, spintronics, sensorsOrganic-inorganic hybrids showing coupling between magnetic and dielectric responses. mdpi.com
Chiral MagnetismChirality + MagnetismSpintronics, information processingIntroduction of chirality via ligands induces differentiation of magnetic behavior. rsc.orguniv-rennes.fr

Exploration of Novel Coordination Modes and Supramolecular Architectures

The structural versatility of the [Mo(CN)₈]ⁿ⁻ ion is fundamental to its utility in crystal engineering. researchgate.net Depending on the surrounding counter-ions and ligands, the octacyanomolybdate anion can adopt various spatial configurations, which dictates the dimensionality and topology of the resulting framework. researchgate.net Future research will continue to explore this flexibility to construct novel supramolecular architectures with precisely controlled structures and properties.

Octacyanometalates can adopt three principal coordination geometries: the square antiprism (D₄d), the dodecahedron (D₂d), and the bicapped trigonal prism (C₂v). researchgate.net This geometric pliancy, combined with the eight available cyanide ligands for bridging to other metal centers, allows for the rational design of a vast array of structures, from simple discrete molecules (0D) to intricate three-dimensional (3D) networks. researchgate.net

Zero-Dimensional (0D) : Discrete molecular clusters or single-molecule magnets.

One-Dimensional (1D) : Coordination polymers forming chains.

Two-Dimensional (2D) : Layered sheets, which can provide platforms to study magnetism in the 2D limit. researchgate.net

Three-Dimensional (3D) : Highly connected frameworks, often with porous structures capable of hosting guest molecules. researchgate.net

The exploration of novel synthetic strategies, such as the use of structure-directing templates, co-ligands, and unconventional solvents, is expected to yield unprecedented topologies. A key goal is to establish clear magnetostructural correlations, enabling the predictable tuning of magnetic properties by rationally modifying the crystal structure. researchgate.net

Coordination GeometrySymmetryResulting DimensionalityStructural Characteristics
Square AntiprismD₄d0D, 1D, 2D, 3DCommonly observed, highly symmetric, versatile for building extended networks. researchgate.net
DodecahedronD₂d0D, 1D, 2D, 3DSlightly distorted geometry, contributes to diverse network topologies. researchgate.net
Bicapped Trigonal PrismC₂v0D, 1D, 2D, 3DLess symmetric, can lead to complex and low-dimensional structures. researchgate.net

Application of Advanced Spectroscopic Techniques for Real-Time Probing of this compound Reactivity

Understanding the formation mechanisms, electronic structure, and dynamic behavior of this compound-based materials is critical for their rational design. Advanced spectroscopic techniques are indispensable tools for gaining these insights, particularly methods that allow for real-time, in situ monitoring of chemical reactions and physical property changes. cardiff.ac.uk

Future research will increasingly employ a suite of sophisticated spectroscopic methods to probe the reactivity of this compound complexes. cardiff.ac.uk Techniques such as Raman and Infrared (IR) spectroscopy can provide real-time molecular fingerprints during the self-assembly of coordination networks, offering direct information on the vibrational modes of the cyanide ligands and thus the coordination environment of the metal centers. mdpi.com

Key techniques and their potential applications include:

Raman Spectroscopy : A non-destructive method ideal for in situ monitoring of reactions in solution or the solid state. mdpi.com Enhanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) can provide structural information with high sensitivity and spatial resolution, even down to the single-molecule level. mdpi.com

Infrared (IR) Spectroscopy : A rapid technique for investigating molecular structures, particularly sensitive to changes in the C≡N stretching frequency upon coordination, which serves as a powerful diagnostic tool. mdpi.com

Synchrotron-Based Techniques : The use of tunable, high-intensity synchrotron radiation allows for advanced measurements like X-ray Absorption Fine Structure (EXAFS), providing precise information about the local coordination environment and oxidation states of the metal ions during a reaction. cardiff.ac.uk

Mass Spectrometry (MS) : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can identify intermediate species and clusters present in solution during the formation of supramolecular assemblies, helping to elucidate reaction pathways. mdpi.com

By combining these techniques, researchers can build a comprehensive picture of the kinetic and thermodynamic factors governing the formation of this compound architectures and the dynamic processes underlying their functions.

Spectroscopic TechniqueInformation ObtainedApplication to this compound Research
Raman Spectroscopy (including SERS/TERS)Vibrational modes, molecular structure, chemical fingerprinting. mdpi.comReal-time monitoring of framework assembly; probing host-guest interactions.
Infrared (IR) SpectroscopyFunctional groups, coordination shifts (ν(C≡N)). mdpi.comIn situ tracking of cyanide bridge formation and changes in metal coordination.
Synchrotron Methods (e.g., EXAFS)Local atomic structure, oxidation states, bond distances. cardiff.ac.ukProbing light- or temperature-induced changes in electronic and geometric structure.
Electrospray Ionization Mass Spectrometry (ESI-MS)Identification of solution-phase species and reaction intermediates. mdpi.comElucidating the self-assembly mechanisms of polynuclear clusters.

Role of Machine Learning and Artificial Intelligence in Accelerating this compound Research

The complexity and vast parameter space of this compound chemistry present a significant opportunity for the application of machine learning (ML) and artificial intelligence (AI). tu-darmstadt.de These computational tools can accelerate the discovery and optimization of new materials by identifying patterns and making predictions from large datasets, a task that is often beyond human intuition. nih.gov

While still an emerging area for this specific class of compounds, the application of AI/ML in materials science is growing rapidly. arxiv.org In the context of this compound research, AI can be envisioned to play several key roles:

Predictive Synthesis : ML models could be trained on existing databases of successful and unsuccessful synthesis attempts to predict the optimal reaction conditions (e.g., temperature, pH, reactant ratios) required to obtain a desired structure or topology.

Property Prediction : By learning from the known structures and properties of existing octacyanide-based materials, AI algorithms could predict the magnetic, optical, or electronic properties of hypothetical new structures. This would allow for high-throughput virtual screening of candidates before committing to laborious and time-consuming laboratory synthesis.

Data Analysis : AI can assist in the analysis of complex data from advanced spectroscopic and diffraction experiments, helping to solve crystal structures or deconvolve intricate spectral data to identify reaction intermediates and dynamic processes.

Generative Models : Advanced models, such as generative adversarial networks (GANs), could be used to design entirely new this compound architectures with targeted, on-demand functionalities. arxiv.org

The integration of AI and ML promises to shift the paradigm of materials discovery from trial-and-error to a more data-driven, predictive science, significantly shortening the development cycle for new functional materials based on this compound. nih.govarxiv.org

AI/ML Application AreaObjectivePotential Impact on Research
Predictive SynthesisForecast optimal reaction conditions for desired products.Reduced experimental cost and time; increased synthesis success rate.
High-Throughput ScreeningPredict properties of hypothetical compounds.Rapid identification of promising candidates for targeted functionalities. nih.gov
Complex Data AnalysisAutomate analysis of spectroscopic and diffraction data.Faster structure solution and mechanistic insights. arxiv.org
Generative DesignPropose novel molecular structures with desired properties.Discovery of unprecedented materials and functionalities. arxiv.org

Q & A

Basic: What are the standard synthesis protocols for molybdenum octacyanide, and how can purity be optimized?

Methodological Answer:
this compound is typically synthesized via slow evaporation or hydrothermal methods. For example, coordination polymers involving octacyanides often require precise stoichiometric ratios of metal precursors (e.g., Ln³⁺ salts) and ligands in methanol/water solutions . Purity optimization involves:

  • Elemental analysis to verify stoichiometry.
  • Recrystallization in controlled solvent systems to minimize byproducts.
  • IR spectroscopy to confirm cyanide bridging modes (e.g., ν(C≡N) peaks at 2100–2150 cm⁻¹) .
  • PXRD to validate phase homogeneity by matching experimental patterns with simulated single-crystal data .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Use glove boxes or fume hoods to avoid inhalation/contact with cyanide-containing compounds.
  • Wear nitrile gloves and lab coats to prevent skin exposure.
  • Store in airtight, labeled containers in cool, dry environments to prevent hydrolysis or oxidation .
  • Conduct risk assessments for waste disposal, as cyanide ligands require neutralization (e.g., alkaline chlorination) before disposal .

Advanced: How do magnetic properties of this compound-based coordination polymers vary with structural dimensionality?

Methodological Answer:
Magnetic behavior depends on bridging geometry and metal-ligand interactions:

  • 2D frameworks often exhibit weak ferromagnetism or spin-canting due to in-plane superexchange interactions.
  • 3D networks may show higher magnetic ordering temperatures (e.g., TN > 50 K) from enhanced orbital overlap .
  • Experimental Design: Use SQUID magnetometry to measure χ(T) and M(H) curves. Compare with DFT calculations to correlate structure-property relationships .

Advanced: How can researchers resolve contradictions between PXRD and single-crystal data in this compound complexes?

Methodological Answer:
Discrepancies arise from:

  • Preferred orientation in PXRD (mitigate by grinding samples to <10 µm).
  • Phase impurities (use Rietveld refinement to quantify secondary phases).
  • Framework flexibility (perform variable-temperature PXRD to assess dynamic structural changes) .
  • Cross-validate with SC-XRD (check for twinning or disorder in the unit cell) and TGA/DSC to confirm solvent content .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s electronic structure?

Methodological Answer:

  • UV-Vis-NIR Spectroscopy: Identify d-d transitions and charge-transfer bands (e.g., Mo<sup>IV</sup> → CN⁻ transitions at 300–400 nm) .
  • XPS: Confirm oxidation states (e.g., Mo 3d5/2 peaks at ~232 eV for Mo<sup>IV</sup>) .
  • EPR: Detect paramagnetic centers in reduced/oxidized states (e.g., Mo<sup>V</sup> species with g ∼1.98) .

Advanced: How can computational modeling enhance the design of this compound-based catalysts?

Methodological Answer:

  • DFT Calculations: Predict redox potentials (e.g., Mo<sup>IV/V</sup> couples) and adsorption energies for catalytic substrates.
  • Molecular Dynamics (MD): Simulate solvent effects on active-site accessibility .
  • Experimental Validation: Compare computed IR/Raman spectra with experimental data to refine models .

Basic: What criteria ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

  • Detailed Protocols: Document solvent ratios, temperature (±0.1°C control), and stirring rates.
  • Supporting Information: Include crystallographic data (CCDC deposition), raw PXRD patterns, and NMR/IR spectra in supplementary materials .
  • Batch Testing: Replicate syntheses ≥3 times to confirm yield and phase consistency .

Advanced: How do solvent polarity and counterion choice influence the supramolecular assembly of this compound frameworks?

Methodological Answer:

  • Polar Solvents (e.g., DMF, H2O): Promote extended H-bonding networks but may compete with cyanide coordination.
  • Bulky Counterions (e.g., [PF6]⁻): Stabilize porous architectures by preventing interpenetration .
  • Methodology: Use solvothermal synthesis with varying solvent dielectric constants and monitor assembly via in situ Raman spectroscopy .

Advanced: What strategies address open challenges in achieving air-stable this compound compounds?

Methodological Answer:

  • Ligand Modification: Introduce electron-withdrawing groups (e.g., –CF3) to stabilize Mo centers against oxidation.
  • Encapsulation: Embed complexes in MOFs or polymers to limit O2/H2O access .
  • Accelerated Aging Tests: Expose samples to 40°C/75% RH for 72h and monitor degradation via PXRD/TGA .

Basic: How should researchers design a FINER-compliant study on this compound’s photophysical properties?

Methodological Answer:
Apply the FINER framework :

  • Feasible: Use bench-top fluorimeters for initial screening; reserve synchrotron XAS for advanced studies.
  • Novel: Investigate underexplored near-IR emissions.
  • Ethical: Adhere to cyanide-handling protocols.
  • Relevant: Align with energy storage or sensing applications .

Data Management Note

Per and , researchers should deposit raw data (PXRD, magnetometry) in FAIR-aligned repositories (e.g., Zenodo) with CC-BY licenses. Include metadata detailing synthesis conditions and instrument calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.